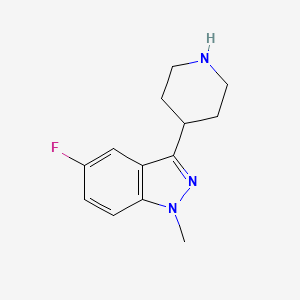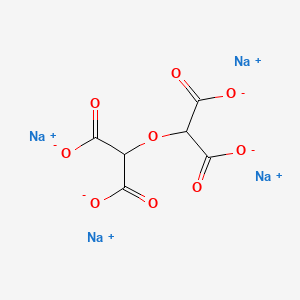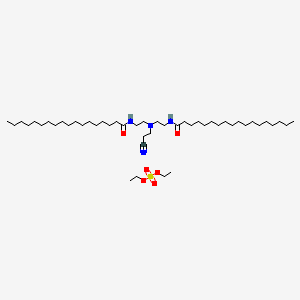
N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is a complex organic compound with the molecular formula C47H94N4O6S and a molecular weight of 843.3375 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and a cyano group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves multiple steps. The starting materials typically include stearic acid, diethylenetriamine, and cyanoethyl reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yieldThe final step involves the addition of diethyl sulfate to form the salt .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The cyano group may also interact with specific enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with different functional groups and applications.
Diethylethanolamine: Another compound with similar structural features but different chemical properties and uses.
Uniqueness
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is unique due to its long hydrocarbon chains and cyano group, which confer specific physical and chemical properties. Its ability to act as a surfactant and its potential biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
70693-75-3 |
|---|---|
Molekularformel |
C47H94N4O6S |
Molekulargewicht |
843.3 g/mol |
IUPAC-Name |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C43H84N4O2.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49);3-4H2,1-2H3 |
InChI-Schlüssel |
RCLIBJFBPOKHPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


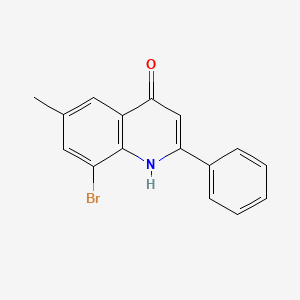
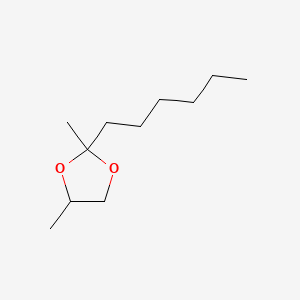


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
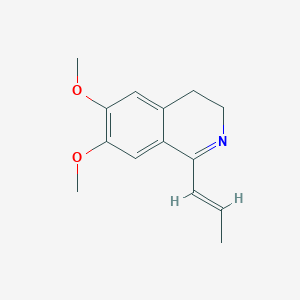
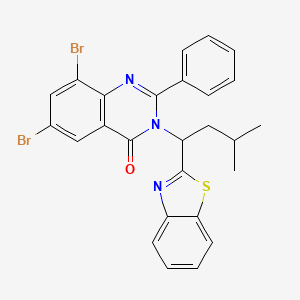
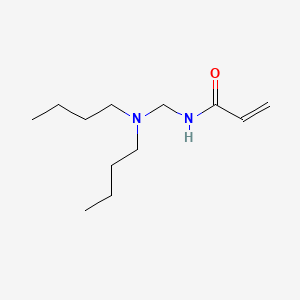
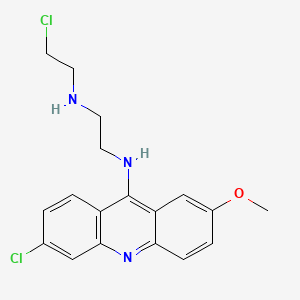
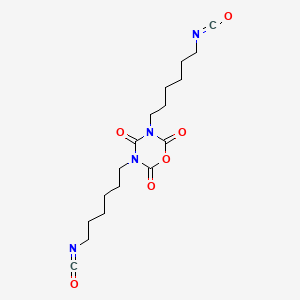
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
